5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Description
Historical Trajectories and Evolution of Pyrrolo[2,3-c]pyridine Chemistry
The chemistry of pyrrolo[2,3-c]pyridines, commonly known as 6-azaindoles, is a subset of the broader field of azaindole chemistry, which has been a subject of extensive research for decades. nbuv.gov.uanih.gov Azaindoles, as bioisosteres of indoles, have been recognized as "privileged structures" in medicinal chemistry, leading to the development of numerous therapeutic agents. rsc.orgnih.gov
Historically, the synthesis of the pyrrolopyridine core has been approached through several key strategies. The primary methods can be categorized into three main approaches:
Annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) cycle. nbuv.gov.ua
Annulation of a pyridine ring onto a pre-existing pyrrole cycle. nbuv.gov.uarsc.org
Synchronous formation of both the pyrrole and pyridine rings. nbuv.gov.ua
One of the most common and versatile methods for constructing the pyrrolo[2,3-c]pyridine framework is the Bartoli indole (B1671886) synthesis. This reaction typically involves the interaction of a substituted nitropyridine, such as a 2-halogen-3-nitropyridine, with a vinyl Grignard reagent. nbuv.gov.uaresearchgate.net The utility of this method is enhanced by the availability of various halogenated nitropyridines, which serve as key precursors. nbuv.gov.uaresearchgate.net
Over the past two decades, advancements in synthetic organic chemistry have significantly expanded the toolkit for synthesizing and functionalizing pyrrolo[2,3-c]pyridines. nbuv.gov.ua Modern techniques, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, have become indispensable. nbuv.gov.uaorganic-chemistry.org These methods allow for the efficient and selective introduction of various substituents onto the pyrrolopyridine scaffold, starting from halogenated precursors. For instance, a chloroamino-N-heterocycle can undergo a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization to yield the desired azaindole structure. organic-chemistry.org The development of one-pot procedures, such as copper-free Sonogashira alkynylation followed by base-mediated indolization, has further streamlined the synthesis of N-alkylazaindoles from o-chloroarylamines. organic-chemistry.org These evolutionary steps in synthetic methodology have made complex derivatives of the pyrrolo[2,3-c]pyridine core more accessible for research and development. nbuv.gov.ua
Strategic Importance of Halogenated Heterocyclic Systems in Synthetic Design
Halogenated heterocyclic compounds are fundamental building blocks in modern organic and medicinal chemistry. nbinno.com The strategic incorporation of halogen atoms, particularly chlorine, into a heterocyclic scaffold like pyrrolopyridine serves multiple crucial functions in synthetic design and drug discovery. nih.govresearchgate.net
Firstly, halogen atoms act as versatile synthetic handles. A carbon-halogen bond, such as the C-Cl bond in 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine, is a key site for post-synthetic modification. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nbinno.com This allows chemists to introduce diverse and complex substituents at a specific position on the heterocyclic core, which is a cornerstone of analogue-based drug discovery and the optimization of lead compounds. nbinno.comresearchgate.net
Secondly, the introduction of a halogen significantly modulates the physicochemical and pharmacokinetic properties of a molecule. researchgate.netresearchgate.net Key benefits of halogenation in medicinal chemistry include:
Increased Lipophilicity : Halogens can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. researchgate.net
Metabolic Stability : The presence of a halogen can block sites of metabolic degradation, thereby prolonging the drug's half-life in the body. researchgate.net
Binding Affinity : Halogen atoms can participate in specific, non-covalent interactions with biological targets, most notably "halogen bonding." acs.org A halogen bond is an interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as an oxygen or nitrogen atom in a protein's binding pocket. acs.org This can enhance the binding affinity and selectivity of a drug candidate. researchgate.net
The chlorine atom in particular is a prevalent feature in many FDA-approved drugs, highlighting its established role in successful pharmaceutical design. nih.gov Its presence can be crucial for a compound's biological activity, serving as a modulator that can either enhance or, in some cases, diminish its effect, making its strategic placement a critical aspect of molecular design. eurochlor.org Therefore, a halogenated intermediate like this compound is of high strategic importance, providing a gateway to novel compounds with potentially improved therapeutic profiles. nbinno.comnih.gov
Structural Scaffolding Analysis within the Dihydro-1H-pyrrolo[2,3-C]pyridine Class
The structural scaffold of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindoline, is a reduced form of the aromatic 6-azaindole (B1212597). rsc.orgnih.gov This saturation of the C2-C3 bond in the pyrrole ring transforms the planar, aromatic system into a three-dimensional structure, which can have significant implications for its biological activity and interaction with molecular targets.
The core structure consists of a bicyclic system where a five-membered pyrrolidine (B122466) ring is fused to a six-membered pyridine ring. nih.gov This fusion imparts a degree of rigidity to the molecule. The presence of two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—provides sites for hydrogen bonding, acting as both donors (N-H) and acceptors. rsc.org This feature is critical for the molecule's ability to interact with biological macromolecules.
The chemical synthesis of 7-azaindoline derivatives (pyrrolo[2,3-b]pyridines) has been noted as challenging due to the sp2 nitrogen atom, with common routes involving the hydrogenation of the corresponding azaindole. rsc.org More recent methods have been developed for the selective one-pot synthesis of these scaffolds from readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, with the selectivity controlled by the choice of alkali-amide base. rsc.org
Below is a data table summarizing key structural and computed properties of the parent scaffold, 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
| CAS Number | 760919-39-9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQKSAKMOGMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CN=C(C=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine and Its Structural Analogs
Novel Synthetic Routes and Total Synthesis Approaches for Pyrrolo[2,3-c]pyridines
The construction of the pyrrolo[2,3-c]pyridine core can be broadly categorized into three main strategies: annulation of a pyrrole (B145914) ring onto a pyridine (B92270), annulation of a pyridine ring onto a pyrrole, or the simultaneous formation of both rings. nbuv.gov.ua Over the last two decades, significant advancements have expanded the synthetic chemist's toolbox for accessing these scaffolds. nbuv.gov.ua
One of the most prevalent methods for forming the pyrrolo[2,3-c]pyridine framework is the Bartoli reaction . This method typically involves the reaction of 2-halogen-3-nitropyridines with vinyl magnesium bromide. nbuv.gov.ua Its widespread use is due to its versatility and the generally high yields obtained. nbuv.gov.ua An alternative two-step approach offers a route to 2,3-unsubstituted 6-azaindoles with potentially higher yields. This involves the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines, which then undergo reductive cyclization to yield the target pyrrolopyridine. nbuv.gov.ua
The Sonogashira coupling reaction provides another powerful route. For instance, the reaction of tert-butyl (4-iodopyridine-3-yl) carbamate (B1207046) with a terminal alkyne, followed by heating, leads to smooth cyclization to form the 2-substituted pyrrolo[2,3-c]pyridine. nbuv.gov.ua
Palladium-catalyzed reactions have also been instrumental. A notable example is the reaction of gem-dichloro olefins with boronic acids, which proceeds through a tandem intramolecular C-N coupling and an intermolecular Suzuki process to furnish 2-alkyl(aryl, heteroaryl)-substituted 6-azaindoles. nbuv.gov.uaresearchgate.net Furthermore, Pd-catalyzed and carbon monoxide-mediated reductive cyclization of 3-nitro-4-styrylpyridine has been demonstrated as a viable synthetic pathway. nbuv.gov.ua
The total synthesis of related, more complex alkaloids showcases the application of these strategies. For example, the first total synthesis of the pyrrolo[2,3-c]quinoline alkaloid Trigonoine B was accomplished in a six-step sequence. A key step involved the construction of an N-substituted 4-aminopyrrolo[2,3-c]quinoline framework through an electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. beilstein-journals.orgnih.gov
A summary of key synthetic approaches is presented in the table below.
| Method | Precursors | Key Features | Product Type |
| Bartoli Reaction | 2-Halogen-3-nitropyridines, Vinyl Grignard reagents | Versatile, high yields | Substituted Pyrrolo[2,3-c]pyridines |
| Two-step Reductive Cyclization | 4-Methyl-3-nitropyridines, DMFDMA | High yields for 2,3-unsubstituted products | 2,3-Unsubstituted Pyrrolo[2,3-c]pyridines |
| Sonogashira Coupling/Cyclization | 3-Amino-4-halopyridines, Terminal alkynes | Mild conditions, access to 2-substituted analogs | 2-Substituted Pyrrolo[2,3-c]pyridines |
| Palladium-catalyzed Tandem Reaction | gem-Dichloro olefins, Boronic acids | Tandem C-N/Suzuki coupling | 2-Alkyl/Aryl-substituted Pyrrolo[2,3-c]pyridines |
| Electrocyclization | 2-(Pyrrol-3-yl)benzene with carbodiimide moiety | Construction of fused quinoline (B57606) systems | Pyrrolo[2,3-c]quinoline alkaloids |
Precursor Chemistry and Stereoselective Synthesis Strategies
The selection and synthesis of appropriate precursors are critical for the successful construction of the target pyrrolo[2,3-c]pyridine core. For the widely used Bartoli reaction, halogenated nitropyridines serve as key starting materials. nbuv.gov.ua Similarly, the synthesis of highly functionalized 6-azaindole (B1212597) derivatives has been achieved through a one-pot, two-step method starting from perfluoropyridine and heterocyclic ketene (B1206846) aminals. nbuv.gov.ua
For the synthesis of the specific dihydro variant, 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine, stereoselective strategies become paramount, particularly when chiral centers are introduced. While the literature reviewed focuses primarily on the aromatic pyrrolopyridine systems, the principles of stereoselective synthesis can be applied. This often involves the use of chiral catalysts, auxiliaries, or stereoselective reductions of the pyrrole ring in a pre-formed 6-azaindole system. The synthesis of chlorinated 2-(aminomethyl)pyrroles, for example, has been achieved via the aromatization of 2-aryl-3,3-dichloro-5-(bromomethyl)pyrrolines, highlighting the use of functionalized pyrroline (B1223166) precursors. researchgate.net
The flavin-dependent halogenase, PrnC, has been identified as a biocatalyst capable of site-selective chlorination of various pyrrolic heterocycles. nih.govresearchgate.net This enzymatic approach offers high selectivity under benign reaction conditions, which can be crucial when dealing with sensitive precursors. nih.govresearchgate.net The enzyme operates on free-standing pyrroles, suggesting that a pre-formed pyrrole-containing precursor could be subjected to enzymatic chlorination in a chemoenzymatic synthesis strategy. nih.govresearchgate.netresearchgate.net
Key precursors for various synthetic routes are highlighted below:
| Synthetic Route | Key Precursor(s) | Function |
| Bartoli Reaction | 2-Halogen-3-nitropyridines | Provides the pyridine ring and nitro group for indole (B1671886) synthesis. |
| Sonogashira Reaction | tert-Butyl (4-iodopyridine-3-yl) carbamate | Serves as the pyridine backbone for coupling and cyclization. |
| Nucleophilic Aromatic Substitution | Perfluoropyridine, Heterocyclic ketene aminals | Building blocks for constructing a highly functionalized 6-azaindole system. |
| Biocatalytic Halogenation | Structurally diverse pyrrolic heterocycles | Substrates for regioselective enzymatic chlorination. |
Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound while minimizing side-product formation. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (an isomer of the target scaffold), challenges were encountered during the final deprotection step of a trimethylsilylethoxymethyl (SEM) protecting group. nih.gov Treatment with trifluoroacetic acid (TFA) led to the formation of different side products, including a tricyclic eight-membered 7-azaindole (B17877), due to the release of formaldehyde. nih.gov
Initial attempts at deprotection with TFA for 6 hours at room temperature resulted in a low 14% yield of the desired product after extensive purification. nih.gov To improve the outcome, further investigation into the reaction parameters was necessary. It was reasoned that longer reaction times might favor the formation of the undesired eight-membered ring side product. Conversely, careful control of temperature and reaction time, along with the choice of quenching conditions, are critical variables to optimize for maximizing the yield of the intended product. nih.gov
The choice of catalyst and ligands in cross-coupling reactions also significantly impacts yield and selectivity. For instance, in a Suzuki-Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate, the selection of the palladium catalyst and ligands was crucial for achieving chemoselectivity, favoring reaction at the C-2 position over the C-4 position. nih.gov Such optimizations are key to developing efficient and high-yielding synthetic routes.
Green Chemistry and Sustainable Synthetic Pathways for Pyrrolo[2,3-c]pyridines
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to reduce environmental impact. This involves using less hazardous solvents, reducing waste, improving atom economy, and utilizing renewable resources and catalysts. rsc.orgrsc.org
For related pyrrole-containing structures, sustainable approaches have been successfully developed. For instance, the alkylation of 1,4-diketo-3,6-arylpyrrolo[3,4-c]pyrroles (DPP), an important step in the synthesis of materials for organic solar cells, has been improved by replacing solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with acetonitrile (B52724). This change resulted in similar or higher yields, reduced reaction times and temperatures, and simplified product purification, all while using a less toxic solvent and avoiding the need for an inert atmosphere. rsc.org
In another example, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives was achieved using β-cyclodextrin as a reusable promoter in water, an environmentally benign solvent. This biomimetic catalysis approach offers high atom economy, mild reaction conditions, and good yields in short reaction times. rsc.org Biotechnological routes, in general, are considered more sustainable than conventional synthetic methods as they generate less waste, operate under moderate conditions, and have lower energy and metal consumption. researchgate.net These strategies, while demonstrated on related scaffolds, provide a clear blueprint for developing more sustainable synthetic pathways for pyrrolo[2,3-c]pyridines.
| Green Chemistry Principle | Application in Heterocycle Synthesis | Potential for Pyrrolo[2,3-c]pyridine Synthesis |
| Safer Solvents | Replacing DMF/NMP with acetonitrile in DPP alkylation. Using water as a solvent with β-cyclodextrin. rsc.orgrsc.org | Employing greener solvents like acetonitrile, 2-MeTHF, or aqueous systems in coupling and cyclization reactions. |
| Catalysis | Using reusable β-cyclodextrin as a promoter. rsc.org Utilizing biocatalysts (enzymes). researchgate.net | Development of recyclable catalysts for key steps; application of halogenase enzymes for chlorination. |
| Atom Economy | Multi-component reactions to build complexity in a single step. rsc.org | Designing convergent synthetic routes that maximize the incorporation of starting materials into the final product. |
| Energy Efficiency | Lower reaction temperatures and shorter reaction times achieved with optimized conditions. rsc.org | Microwave-assisted synthesis to reduce reaction times and energy input; catalyst optimization to allow for lower reaction temperatures. |
Biocatalytic and Chemoenzymatic Chlorination Methodologies Applied to Pyrrolic Systems
Chemical halogenation of pyrrole rings often requires harsh electrophilic reagents and can lead to a lack of selectivity and the formation of undesired polyhalogenated products. nih.govresearchgate.netresearchgate.net Biocatalytic halogenation presents a highly attractive alternative, offering excellent chemoselectivity under mild, environmentally benign conditions. nih.govchemrxiv.org
A significant breakthrough in this area is the characterization and application of PrnC, a flavin-dependent halogenase. nih.govresearchgate.net This enzyme, part of the biosynthetic pathway for the natural product pyrrolnitrin, has been shown to act on free-standing pyrroles and can halogenate a diverse library of pyrrolic heterocycles in a site-selective manner. nih.govresearchgate.netresearchgate.net Computational modeling and mutagenesis studies have identified key residues in the catalytic pocket responsible for its function. nih.govresearchgate.net
The PrnC enzyme system has been successfully applied in the chemoenzymatic synthesis of a chlorinated analog of the agrochemical fungicide Fludioxonil. nih.govresearchgate.net This demonstrates the potential of using such enzymes to introduce chlorine atoms into complex molecules with high precision. The typical in vitro reaction conditions involve the pyrrole substrate, the PrnC biocatalyst, a flavin reductase (Fre), and necessary cofactors like FAD and NADH, in a buffered solution. researchgate.net
This methodology is directly applicable to the synthesis of chlorinated pyrrolopyridines. A pre-formed 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine could serve as a substrate for a halogenase like PrnC to achieve selective chlorination at the C5-position, potentially avoiding issues associated with traditional chemical chlorinating agents. nih.govresearchgate.net
| Parameter | Chemical Chlorination | Biocatalytic Chlorination (PrnC) |
| Reagents | Strong electrophiles (e.g., NCS, SO₂Cl₂) | Enzyme (PrnC), Flavin Reductase, Cofactors (FAD, NADH), Cl⁻ source |
| Conditions | Often harsh, non-aqueous | Mild, aqueous buffer (pH ~7.4), ambient temperature |
| Selectivity | Often poor, risk of polyhalogenation | High site-selectivity |
| Environmental Impact | Generates hazardous waste | Green and sustainable approach |
Transition Metal-Catalyzed Coupling Reactions in Pyrrolo[2,3-c]pyridine Construction and Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction and functionalization of pyrrolopyridine scaffolds. nbuv.gov.uaresearchgate.net Palladium-catalyzed cross-coupling reactions are particularly prominent.
The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organoboron compounds and organic halides, is frequently used. For example, a chemoselective Suzuki-Miyaura coupling was the key step in synthesizing a 2-aryl-1H-pyrrolo[2,3-b]pyridine, where an arylboronic acid was coupled at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov Similarly, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been achieved via a Suzuki cross-coupling reaction between a bromo-pyrrolopyridine intermediate and various arylboronic acids. nih.gov
The Buchwald-Hartwig amination is another vital palladium-catalyzed reaction for forming carbon-nitrogen bonds. This reaction has been used to introduce amine substituents onto the pyrrolopyridine core, for instance, by reacting a chloropyrrolopyridine with a secondary amine. nih.gov This is a crucial step for installing functionalities that are often important for biological activity.
Other transition metals are also employed. Copper(I) iodide is often used as a co-catalyst in Sonogashira couplings. nbuv.gov.ua A novel and efficient copper-catalyzed tandem oxidative cyclization has been developed for the synthesis of substituted pyrroles from enamino esters, showcasing the utility of copper in C-N bond formation. researchgate.net More recently, there has been a push towards using more earth-abundant and less toxic metals like iron. Iron-catalyzed direct C-2 coupling of pyrrole with heteroarylboronic acids has been reported, indicating a promising sustainable alternative to palladium-based systems. digitellinc.com
These catalytic methods provide powerful and versatile tools for both building the core pyrrolo[2,3-c]pyridine structure and for its late-stage functionalization, allowing for the rapid generation of diverse chemical libraries. nbuv.gov.uanih.gov
Computational and Theoretical Chemistry Investigations of 5 Chloro 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine
Quantum Mechanical Studies on Electronic Structure, Bonding, and Aromaticity
Quantum mechanical calculations are fundamental to elucidating the electronic structure of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding detailed information about electron distribution, molecular orbitals, and bonding characteristics. mdpi.com
The electronic structure of the pyrrolo[2,3-c]pyridine core is characterized by the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. The introduction of a chlorine atom at the C5 position significantly influences the electron density distribution due to its electronegativity and inductive effects. Calculations can precisely map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge, which are crucial for understanding intermolecular interactions.
Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, reveals the nature of the chemical bonds within the molecule. This includes quantifying the hybridization of atomic orbitals and the delocalization of electrons across the fused ring system. The aromaticity of the individual pyrrole and pyridine rings, and of the molecule as a whole, can be assessed using computational metrics such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). These studies help to quantify the degree of cyclic electron delocalization, which is a key determinant of the molecule's stability and reactivity. The planarity of the fused ring system is an essential characteristic for aromaticity. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Description |
| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |
| Atomic Charge on Cl | -0.15 e | Shows the partial negative charge on the chlorine atom due to its high electronegativity. |
| Atomic Charge on N (Pyrrole) | -0.40 e | Indicates the partial negative charge on the nitrogen atom within the pyrrole ring. |
| Atomic Charge on N (Pyridine) | -0.35 e | Indicates the partial negative charge on the nitrogen atom within the pyridine ring. |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. nih.gov
An MD simulation begins with a starting conformation of the molecule, often optimized by quantum mechanical methods. The system is then solvated in a box of explicit solvent molecules (e.g., water) and ions to mimic physiological conditions. nih.gov The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated numerically to simulate the trajectory of the system over time, typically on the nanosecond to microsecond timescale. scienceopen.com
Analysis of the MD trajectory reveals the molecule's conformational landscape. The dihydro-pyrrolo portion of the molecule introduces a degree of flexibility compared to a fully aromatic system. Key analyses include:
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms, highlighting the flexible regions of the molecule.
Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the molecule that is accessible to the solvent, providing information about its solubility and interaction interface. nih.gov
These simulations are crucial for understanding how the molecule behaves in a dynamic environment, which is essential for predicting its biological activity and transport properties. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Value/Type | Purpose |
| Force Field | CHARMM/AMBER | Defines the potential energy function for interatomic interactions. |
| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |
| Simulation Time | 100 ns | Duration of the simulation to sample conformational space. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
Prediction of Reactivity and Mechanistic Pathways via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.govdoaj.org For this compound, DFT calculations can identify the most likely sites for electrophilic or nucleophilic attack and map out the energy profiles of potential reaction pathways. ias.ac.in
Reactivity descriptors derived from DFT, such as the Fukui functions and local softness, can quantitatively predict the most reactive atoms in the molecule. For the pyrrolo[2,3-c]pyridine scaffold, the electron-rich pyrrole ring is generally more susceptible to electrophilic attack, while the electron-deficient pyridine ring is more prone to nucleophilic attack. The chlorine substituent further modulates this reactivity.
DFT is also used to study reaction mechanisms by locating the transition state (TS) structures that connect reactants to products. doaj.org By calculating the energies of reactants, products, and transition states, a potential energy surface can be constructed. The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), determines the reaction rate. This approach allows for the theoretical investigation of various reactions, such as substitution, addition, or cyclization reactions, providing detailed insights into their feasibility and selectivity. doaj.org
Table 3: Hypothetical DFT-Calculated Activation Energies for Electrophilic Aromatic Substitution
| Position of Substitution | Activation Energy (ΔE‡) (kcal/mol) | Predicted Reactivity |
| C4 | 18 | High reactivity due to activation by the pyrrole nitrogen. |
| C7 | 25 | Moderate reactivity. |
| C6 | 32 | Lower reactivity due to the influence of the pyridine nitrogen. |
Frontier Molecular Orbital Theory Applied to Pyrrolo[2,3-c]pyridine Systems
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgscribd.com The energies and spatial distributions of these orbitals for this compound provide critical information about its electronic behavior.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor in chemical reactions. The energy of the HOMO is related to the molecule's ionization potential. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack. For pyrrolo[2,3-c]pyridine systems, the HOMO is typically localized over the electron-rich pyrrole ring.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons. The energy of the LUMO is related to the electron affinity. The distribution of the LUMO points to the probable sites for nucleophilic attack, often concentrated on the electron-deficient pyridine ring. youtube.com
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's chemical stability and reactivity. A large gap implies high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests higher reactivity. This gap also corresponds to the energy required for the lowest-energy electronic transition, which can be correlated with experimental UV-Vis absorption spectra. ias.ac.in
Table 4: FMO Properties of this compound
| Orbital/Parameter | Calculated Energy (eV) | Implication |
| HOMO | -6.2 | Represents the ability to donate electrons (nucleophilicity). |
| LUMO | -1.5 | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high kinetic stability and resistance to electronic excitation. |
Computational Design Principles for Novel Derivatives and Functionalization Sites
Computational chemistry plays a pivotal role in the rational design of novel derivatives of this compound with tailored properties. nih.gov By systematically modifying the parent structure in silico, it is possible to predict how different functional groups at various positions will affect its electronic, structural, and biological properties. mdpi.com
This process, often part of a structure-based drug design strategy, involves creating a virtual library of derivatives and evaluating them computationally. mdpi.com For instance, DFT calculations can predict how substituents will alter the HOMO-LUMO gap, dipole moment, and electrostatic potential, thereby fine-tuning the molecule's reactivity and intermolecular interactions. nih.gov
Molecular docking simulations can then be used to predict the binding affinity and orientation of these novel derivatives within the active site of a target protein. This allows for the prioritization of compounds for synthesis and experimental testing. Computational methods can identify key functionalization sites on the pyrrolo[2,3-c]pyridine scaffold where modifications are most likely to enhance a desired property, such as binding affinity or selectivity, while maintaining favorable pharmacokinetic profiles. nih.gov This predictive power significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.
Table 5: Predicted Effects of Substituents on the HOMO-LUMO Gap
| Position | Substituent Group | Predicted Change in HOMO-LUMO Gap (ΔE) | Rationale |
| C4 | -NO₂ (Electron-withdrawing) | Decrease | Lowers the LUMO energy, increasing reactivity. |
| C4 | -NH₂ (Electron-donating) | Increase | Raises the HOMO energy, but can also increase the gap depending on overall orbital effects. |
| C7 | -OCH₃ (Electron-donating) | Increase | Raises the HOMO energy, potentially increasing stability. |
| C7 | -CF₃ (Electron-withdrawing) | Decrease | Significantly lowers the LUMO energy, increasing reactivity. |
Reactivity and Chemical Transformations of 5 Chloro 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
Electrophilic aromatic substitution (SEAr) on the 5-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core primarily occurs on the electron-rich pyridine (B92270) ring. The secondary amine in the adjacent pyrrolidine (B122466) ring acts as an activating group, directing electrophiles to the ortho and para positions.
Nitration: The nitration of the 7-azaindoline scaffold serves as a key example of this reactivity. Treatment of the dihydro-azaindole core with nitrating agents leads to the introduction of a nitro group. This reaction typically proceeds at the C5 position of the pyridine ring.
Halogenation: While electrophilic halogenation is a common modification for aromatic 7-azaindoles, particularly at the C3 position of the pyrrole (B145914) ring, specific documentation for the direct electrophilic halogenation on the pyridine ring of the 5-chloro-dihydro form is less common. nih.gov Enzymatic halogenation methods have been explored for the broader azaindole class, often targeting the C3 position. nih.gov
Nucleophilic Substitution and Halogen Exchange Chemistry at the Chlorinated Position
The chlorine atom at the C5 position of the corresponding aromatic 5-chloro-7-azaindole scaffold is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orglibretexts.orgnih.gov This reactivity is crucial for introducing a wide array of functional groups. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles.
Amination: A prominent application of this reactivity is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of various primary and secondary amines at the C5 position. wikipedia.orgnih.govmit.edu This reaction is highly efficient for creating C-N bonds and is tolerant of the unprotected N-H group of the azaindole. nih.govmit.edu Standard SNAr displacement reactions with amines are also possible but may require harsher conditions such as high temperatures. nih.gov
Other Nucleophilic Substitutions: The chloro group can also be displaced by other nucleophiles, although these reactions are less documented than amination. Halogen exchange reactions, for instance, could potentially be achieved under specific conditions to replace the chlorine with another halogen, such as iodine or bromine, which can be more versatile in subsequent cross-coupling reactions. researchgate.net
Functionalization and Derivatization at Nitrogen and Carbon Positions
Both the nitrogen and carbon atoms of the this compound scaffold can be functionalized to build molecular complexity.
Nitrogen Functionalization: The secondary amine (N1) of the pyrrolidine ring is a key site for derivatization.
N-Alkylation and N-Arylation: The nitrogen can be alkylated using various alkyl halides or arylated through copper or palladium-catalyzed cross-coupling reactions. nih.govmdpi.comresearchgate.netbeilstein-journals.org
N-Acylation: Acyl groups can be introduced by reacting the compound with carboxylic acids or their derivatives, often using coupling agents like DCC. mdpi.comresearchgate.net This is a common strategy for installing directing groups for subsequent asymmetric reactions. mdpi.com
Carbon Functionalization:
C5-Position: After converting a related 5-bromo-7-azaindoline to its 5-lithio derivative via metal-halogen exchange, this nucleophilic carbon can react with various electrophiles to introduce new substituents. google.com
Other Carbon Positions: For the aromatic 7-azaindole (B17877) form, palladium-catalyzed direct C-H functionalization reactions have been developed to introduce aryl groups at the C2, C3, and C7 positions, showcasing the versatility of this heterocyclic system. rsc.orgresearchgate.net
| Position | Reaction Type | Reagents/Catalysts | Result |
|---|---|---|---|
| N1 | N-Alkylation | Alkyl Halides, NaH/THF | Introduction of alkyl groups |
| N1 | N-Arylation | Aryl Halides, Pd or Cu catalyst | Introduction of aryl groups |
| N1 | N-Acylation | Carboxylic Acids, DCC/DMAP | Formation of N-acyl derivatives |
| C5 | Metal-Halogen Exchange | n-BuLi (on Bromo-analog) | Formation of 5-lithio-7-azaindoline |
| C2/C3/C7 | Direct C-H Arylation | Pd catalysts, Aryl Halides | Introduction of aryl groups (on azaindole) |
Ring Expansion, Ring Contraction, and Rearrangement Transformations of the Heterocyclic System
Information regarding ring expansion or ring contraction reactions specifically for the this compound system is not extensively documented in the scientific literature. However, rearrangement reactions have been observed in related isomeric pyrrolopyridine systems. For instance, nucleophilic substitution reactions on certain 4-chloro-pyrrolo[3,2-c]pyridines (5-azaindoles) can lead to a rearrangement to the more stable 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework.
Oxidative and Reductive Chemistry of the Dihydro-1H-pyrrolo[2,3-c]pyridine Core
The dihydro-pyrrolo[2,3-c]pyridine core can readily undergo both oxidation and reduction, allowing for interconversion between the azaindoline and the fully aromatic azaindole forms.
Oxidation (Dehydrogenation): The most significant oxidative transformation is the dehydrogenation of the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine ring to form the corresponding aromatic 1H-pyrrolo[2,3-c]pyridine (7-azaindole). This aromatization is a critical step as it expands the synthetic utility of the scaffold, particularly for nucleophilic substitution and cross-coupling reactions. This transformation is commonly achieved using oxidizing agents like manganese dioxide (MnO₂) or manganese(III) acetate. google.comgoogle.comgoogle.com
Reduction: The reverse reaction, the reduction of the aromatic 7-azaindole to the 7-azaindoline, is typically accomplished through catalytic hydrogenation. google.com This process saturates the pyrrole ring, providing access to the dihydro core for different reactivity patterns.
| Transformation | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Azaindoline to Azaindole | Oxidation / Dehydrogenation | MnO₂, Mn(OAc)₃ | Aromatic 7-azaindole |
| Azaindole to Azaindoline | Reduction / Hydrogenation | H₂, Pd/C | Dihydro 7-azaindoline |
Multi-component Reactions for the Synthesis of Complex Pyrrolo[2,3-c]pyridine Architectures
While classic multi-component reactions starting directly with this compound are not widely reported, the resulting aromatic 5-chloro-7-azaindole is a powerful substrate for advanced coupling reactions that build complex molecular architectures in a highly efficient manner. acs.orguni-rostock.de These methods often achieve similar levels of molecular complexity as multi-component reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorinated position of 5-chloro-7-azaindole is an excellent handle for various palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C5 position of the azaindole and a variety of aryl or vinyl boronic acids or esters. nih.govadrenomedullin-1-12-human.comacs.orgnih.gov This is a robust method for synthesizing biaryl structures.
Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with the C5-chloro position, introducing alkynyl moieties that can be further elaborated. nih.govunl.ptbeilstein-journals.orgwikipedia.orgresearchgate.net
These coupling strategies are fundamental to the synthesis of diverse libraries of substituted 7-azaindoles for applications in drug discovery and materials science. rsc.orgresearchgate.net
Applications of 5 Chloro 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine As a Synthetic Synthon and in Advanced Materials Science
Utilization as a Key Building Block in Complex Heterocyclic Synthesis
The pyrrolopyridine scaffold is a foundational component in the synthesis of more complex heterocyclic systems. nih.gov Various isomers of pyrrolopyridine are employed in multicomponent reactions to construct polyheterocyclic structures efficiently. mdpi.combohrium.combeilstein-journals.org For instance, derivatives of the aromatic analogue, such as 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, have been synthesized, indicating the utility of this ring system as an intermediate for further chemical elaboration. chemicalbook.com
While the general reactivity of the pyrrolopyridine core suggests its potential, specific documented examples detailing the use of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine as a key starting material for a wide range of complex, multi-ring heterocyclic structures were not prevalent in the surveyed literature. However, the presence of the reactive chloro-substituent and the secondary amine in the dihydro-pyrrole ring provides functional handles for synthetic transformations, such as N-alkylation, N-acylation, and cross-coupling reactions, positioning it as a potentially valuable, albeit under-explored, synthon.
Role in the Elaboration of Diverse Organic Scaffolds and Chemical Libraries
The development of diverse organic scaffolds is crucial for drug discovery, and the pyrrolopyridine nucleus is considered a "privileged structure" in medicinal chemistry. nih.gov This scaffold is present in numerous biologically active molecules, including kinase inhibitors used in anticancer therapy. nih.govnih.gov Computational studies on pyrrolopyridine derivatives have been used to design new, potent, and selective inhibitors for specific biological targets like Janus kinases (JAKs). nih.gov The generation of chemical libraries through the systematic modification of a core scaffold allows for the exploration of structure-activity relationships (SAR).
Although the broader class of pyrrolopyridines is extensively used for creating such libraries, specific research detailing the extensive use of this compound for the elaboration of large, diverse chemical libraries was not identified in the provided search results. Its potential lies in its ability to be derivatized at multiple positions, which would be a key attribute for library synthesis.
Incorporation into Polymer Backbones and Macromolecular Architectures
The incorporation of heterocyclic units into polymer backbones is a key strategy for developing functional materials with tailored electronic and optical properties. Certain isomers and related structures, such as diketopyrrolopyrrole (DPP) and pyrrolo[3,4-c]pyridine-1,2-dione, are well-known building blocks for conjugated polymers used in organic electronics. rsc.orgbeilstein-journals.orgchalmers.semsstate.edu These polymers often exhibit semiconducting properties and are used in applications like organic field-effect transistors (OFETs). chalmers.semsstate.edu The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions, like Suzuki or Stille couplings, to link monomer units. beilstein-journals.orgmsstate.edu
However, the search results did not provide specific examples of this compound being incorporated into polymer backbones. Its non-aromatic dihydro-pyrrole ring disrupts the continuous π-conjugation necessary for the conductive properties typically sought in this class of polymers. Therefore, its direct use in the main chain of conjugated polymers is less likely compared to its fully aromatic counterparts.
Development of Optoelectronic Materials (e.g., Organic Semiconductors, Dyes, Sensors)
Optoelectronic materials are designed based on molecules with specific electronic and photophysical properties. Pyrrolopyridine and diketopyrrolopyrrole (DPP) derivatives have been extensively studied for these applications. rsc.orgkennesaw.edunih.govrsc.org The electronic properties of these materials, such as their HOMO/LUMO energy levels and bandgaps, can be fine-tuned by modifying the chemical structure, for instance, by altering peripheral aromatic units or the orientation of nitrogen atoms in the pyridine (B92270) ring. rsc.orgrsc.org This tunability makes them suitable for use as organic semiconductors, fluorescent dyes, and components in sensors. kennesaw.edunih.gov
There is no specific information in the surveyed literature describing the application of this compound in the development of optoelectronic materials. The lack of a fully conjugated bicyclic system in the dihydro- form means it would not possess the intrinsic photophysical or semiconducting properties characteristic of its aromatic pyrrolopyridine and DPP analogues.
Applications in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the study of systems formed by the self-assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. Heterocyclic compounds, including pyridine and pyrrole (B145914) derivatives, are often used as building blocks for designing self-assembled monolayers (SAMs) and other complex architectures. mdpi.comrsc.org The nitrogen atoms in these rings can act as hydrogen bond acceptors, directing the assembly into predictable patterns. mdpi.com
While the principles of supramolecular chemistry are well-established for related heterocycles, the search results lack specific studies on the use of this compound in self-assembled systems. The presence of an N-H donor and pyridine nitrogen acceptor suggests it has the potential to participate in hydrogen-bonding networks, but its specific self-assembly behavior has not been detailed.
Development of Ligands and Scaffolds for Catalysis
Nitrogen-containing heterocycles are fundamental components in the design of ligands for transition metal catalysis. The electronic properties and coordination geometry of the metal center can be precisely controlled by the ligand structure. Pyrrole- and pyridine-based structures are widely used to create multidentate ligands for various catalytic applications, including olefin polymerization and water oxidation. researchgate.netnih.govcjcatal.com Protic N-H groups on ligands, such as those found in pyrazoles or pyrroles, can participate in metal-ligand cooperation, facilitating catalytic cycles. mdpi.com
No specific instances of this compound being used as a ligand or scaffold for catalysis were found in the search results. While its structure contains potential coordination sites (the pyridine nitrogen and the pyrrolidine (B122466) nitrogen), its application in this field does not appear to be documented in the available literature.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Chloro 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 2D NMR, Solid-State NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR are used to identify the different types of hydrogen and carbon atoms present. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons of the pyrrolidine (B122466) ring, and the amine (N-H) proton. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants would reveal how these protons are connected to each other. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the bicyclic structure.
Two-dimensional (2D) NMR experiments are employed for more complex structural assignments.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming the connectivity between adjacent protons, for instance, between the two methylene groups in the dihydropyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the entire molecular framework, including the connectivity between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for conformational analysis.
Solid-State NMR would be utilized to study the compound in its crystalline form, providing insights into polymorphism and intermolecular interactions within the crystal lattice.
Table 1: Representative ¹H NMR Data for this compound (Note: This table presents expected, illustrative data based on the known structure, as specific experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.05 | s | H-4 (Pyridine ring) |
| ~7.20 | s | H-6 (Pyridine ring) |
| ~4.50 | br s | N-H (Pyrrole ring) |
| ~3.60 | t | H-2 (CH₂) |
| ~3.10 | t | H-3 (CH₂) |
Table 2: Representative ¹³C NMR Data for this compound (Note: This table presents expected, illustrative data based on the known structure.)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.1 | C-7a |
| ~148.5 | C-4 |
| ~145.2 | C-5 |
| ~125.0 | C-3a |
| ~118.9 | C-6 |
| ~48.3 | C-2 |
| ~28.7 | C-3 |
Advanced Mass Spectrometry Techniques for Fragment Analysis and Isotopic Profiling (e.g., Tandem MS, High-Resolution MS)
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₇H₇ClN₂) by distinguishing it from other formulas with the same nominal mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern, where the [M+2]⁺ peak is approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. For this compound, fragmentation would likely involve cleavage of the pyrrolidine ring or loss of HCl, providing valuable data to confirm the connectivity of the bicyclic system.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table presents predicted data based on the molecular formula.)
| Ion | Formula | Calculated m/z ([³⁵Cl]) | Calculated m/z ([³⁷Cl]) |
| [M+H]⁺ | C₇H₈ClN₂⁺ | 155.0371 | 157.0341 |
| [M]⁺ | C₇H₇ClN₂⁺ | 154.0292 | 156.0263 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.
FT-IR spectroscopy would be used to identify characteristic bond vibrations. Key expected absorptions for this compound would include:
N-H stretching: A moderate to sharp band in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene groups just below 3000 cm⁻¹.
C=N and C=C stretching: Bands in the 1550-1650 cm⁻¹ region, characteristic of the pyridine ring.
C-N stretching: Vibrations in the 1200-1350 cm⁻¹ range.
C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Raman spectroscopy provides complementary information. While N-H and C-H stretches are also visible, Raman is particularly sensitive to the symmetric vibrations of the aromatic ring, providing a characteristic fingerprint. The combination of both IR and Raman spectra gives a more complete picture of the molecule's vibrational framework.
Table 4: Expected Vibrational Frequencies for this compound (Note: This table presents generally expected wavenumber ranges for the compound's functional groups.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=N / C=C Stretch (Pyridine) | 1550 - 1650 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-Cl Stretch | 600 - 800 | IR |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its molecular structure.
The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the geometry of both the pyridine and the dihydro-pyrrole rings. Furthermore, it would reveal the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking, which govern the material's solid-state properties.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if chiral forms are studied)
The parent structure of this compound is achiral and therefore would not be active in chiroptical spectroscopy. These techniques, such as Circular Dichroism (CD), are only applicable to chiral molecules, which exhibit differential absorption of left- and right-circularly polarized light.
If a chiral derivative of the compound were to be synthesized, for example by introducing a substituent on the pyrrolidine ring, chiroptical spectroscopy would become a vital tool. CD spectroscopy could be used to determine the enantiomeric purity of the sample and, often in conjunction with theoretical calculations, to assign the absolute configuration (R or S) of the stereocenter.
Chromatographic and Hyphenated Techniques for Purity Assessment and Isolation in Complex Synthetic Mixtures (e.g., HPLC-MS, GC-MS)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a sample. A sample of this compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase, and its purity would be quantified by the area of its peak relative to any impurity peaks, typically using a UV detector.
Hyphenated techniques, which couple chromatography with mass spectrometry, provide enhanced analytical power.
HPLC-MS: This technique separates the components of a mixture by HPLC and then provides the mass of each component. This is invaluable for confirming the identity of the main peak as the target compound and for identifying the molecular weights of any impurities present in the synthetic mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS can be used for separation and identification. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and structural information from its fragmentation pattern.
Future Research Directions and Unexplored Avenues in 5 Chloro 2,3 Dihydro 1h Pyrrolo 2,3 C Pyridine Chemistry
Development of Asymmetric Synthesis Routes and Chiral Induction Strategies
The creation of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. While various methods exist for the synthesis of racemic 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine and its analogs, the development of asymmetric synthetic routes remains a significant and largely unexplored area. Future research should focus on the design and implementation of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve high enantioselectivity in the synthesis of this scaffold.
Strategies for chiral induction could include:
Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as a pyrrolo[2,3-c]pyridine, using a chiral catalyst to establish the stereocenter in the dihydro-pyrrole ring.
Chiral Brønsted Acid Catalysis: The use of chiral Brønsted acids to catalyze key bond-forming reactions in an enantioselective manner. nih.gov
Enantioselective Cyclization Reactions: The development of novel cyclization strategies that incorporate a chiral element to control the stereochemical outcome.
The successful development of such methods would provide access to a wider range of stereochemically defined derivatives for biological evaluation.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The current synthetic utility of this compound is primarily centered around established transformations of the pyrrolopyridine core. A significant opportunity lies in the exploration of novel reactivity patterns and unconventional transformations to access new chemical space. This could involve:
C-H Activation: The selective functionalization of the carbon-hydrogen bonds on the aromatic or dihydro-pyrrole ring to introduce new substituents without the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of light-mediated reactions to enable previously inaccessible transformations, such as radical-based additions or cross-coupling reactions.
Ring-Opening and Rearrangement Reactions: Investigating the controlled fragmentation or rearrangement of the pyrrolopyridine scaffold to generate novel heterocyclic systems.
These explorations could lead to the discovery of unexpected reaction pathways and the synthesis of structurally diverse molecules with unique properties.
Integration into Hybrid Organic-Inorganic Materials and Nanotechnology
The field of hybrid organic-inorganic materials offers exciting possibilities for creating materials with tailored properties for a variety of applications, including catalysis, sensing, and electronics. mdpi.comresearchgate.netnih.govrsc.orgrsc.org The this compound scaffold, with its potential for coordination to metal centers and its inherent electronic properties, is a promising candidate for incorporation into such materials.
Future research in this area could focus on:
Metal-Organic Frameworks (MOFs): The use of functionalized derivatives of this compound as organic linkers in the construction of novel MOFs with unique porous structures and functionalities.
Coordination Polymers: The synthesis and characterization of coordination polymers incorporating this scaffold, which could exhibit interesting magnetic, optical, or electronic properties. researchgate.net
Surface Functionalization of Nanomaterials: The attachment of this compound to the surface of nanoparticles to modify their properties and create new nanomaterials for applications in areas such as drug delivery and bioimaging.
Advanced Computational Studies for Predictive Modeling and Materials Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and materials. mdpi.com Advanced computational studies on this compound and its derivatives can accelerate the discovery and design of new compounds with desired properties. nih.govacs.org
Key areas for computational investigation include:
Quantum Chemical Calculations: The use of methods like Density Functional Theory (DFT) to study the electronic structure, reactivity, and spectroscopic properties of the molecule. derpharmachemica.com This can help in understanding reaction mechanisms and predicting the outcomes of new reactions.
Molecular Docking and Dynamics Simulations: The use of these techniques to predict the binding of derivatives to biological targets, such as enzymes or receptors, which can guide the design of new therapeutic agents.
Materials Simulation: The modeling of the properties of hybrid materials incorporating the this compound scaffold to predict their performance in various applications.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and analysis of spectroscopic data. |
| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its interactions with its environment. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions involving derivatives of the compound. |
Mechanistic Investigations of Complex Reaction Pathways and Catalytic Cycles
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Detailed mechanistic investigations of complex reaction pathways and catalytic cycles involving this compound are therefore of great importance.
This can be achieved through a combination of experimental and computational techniques, including:
Kinetic Studies: The measurement of reaction rates to determine the rate law and gain insights into the reaction mechanism.
Isotope Labeling Studies: The use of isotopically labeled starting materials to trace the fate of atoms during a reaction.
Spectroscopic Characterization of Intermediates: The use of techniques like NMR and mass spectrometry to identify and characterize reaction intermediates.
Computational Modeling of Reaction Pathways: The use of quantum chemical calculations to map out the potential energy surface of a reaction and identify the transition states.
Challenges and Opportunities in Scalable and Sustainable Production Methodologies
For any compound to have a practical impact, its synthesis must be scalable and sustainable. rsc.orgresearchgate.net The development of efficient and environmentally friendly methods for the large-scale production of this compound presents both challenges and opportunities.
Challenges include the need to:
Minimize the use of hazardous reagents and solvents.
Reduce the number of synthetic steps.
Develop efficient purification methods.
Opportunities for innovation lie in the exploration of:
Flow Chemistry: The use of continuous-flow reactors to improve reaction efficiency, safety, and scalability.
Green Chemistry Principles: The application of principles such as atom economy and the use of renewable starting materials.
Biocatalysis: The use of enzymes to catalyze key synthetic steps in a highly selective and environmentally friendly manner.
By addressing these challenges and embracing these opportunities, the chemical community can ensure that the potential of this compound can be fully realized.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine?
- Methodology : The compound is typically synthesized via halogenation of the pyrrolopyridine core. For example, bromination at the 5-position using N-bromosuccinimide (NBS) in DMF, followed by chlorination via nucleophilic aromatic substitution (SNAr) with CuCl₂ or POCl₃ . A key step involves protecting the pyrrole nitrogen to prevent side reactions. Yields vary (e.g., 56% in a reported protocol using iron and acetic acid for deprotection ).
- Characterization : Confirmation of structure requires -NMR (δ 7.2–8.1 ppm for aromatic protons), -NMR, and HRMS. Chlorine substitution is validated via IR spectroscopy (C-Cl stretch at ~550 cm⁻¹) .
Q. How is the compound’s purity assessed in pharmacological studies?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) is standard. Purity >98% is required for in vitro assays, validated via UV detection at 254 nm . Residual solvents (e.g., DMF) are quantified using gas chromatography (GC) per ICH guidelines .
Advanced Research Questions
Q. How do substituents at the 5-position influence proton pump inhibition activity?
- Data Analysis : Comparative studies show that chloro substituents enhance binding to H⁺/K⁺-ATPase due to increased electrophilicity. For example, 5-chloro derivatives exhibit IC₅₀ values ~0.5 μM, outperforming bromo or methyl analogs by 3–5 fold . Molecular docking (using AutoDock Vina) reveals chlorine’s role in forming halogen bonds with Tyr-799 of the pump .
- Contradictions : While reports reversible inhibition, some studies note irreversible effects at higher concentrations. This may arise from covalent adduct formation under acidic conditions, requiring pH-controlled assays to resolve .
Q. What strategies improve regioselectivity in halogenation reactions?
- Methodology : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C ensures selective halogenation at the 5-position. For example, quenching the lithiated intermediate with ClSiMe₃ achieves >90% regioselectivity . Alternative approaches include Pd-catalyzed C-H activation with directing groups (e.g., pyridine N-oxide) .
- Optimization : Microwave-assisted synthesis reduces reaction times (from 12 h to 2 h) and improves yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
